
2-(2-Hydroxy-5-methylbenzyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-5-methylbenzyl)benzaldehyde is an organic compound with the molecular formula C15H14O2 It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-methylbenzyl alcohol with benzaldehyde under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-5-methylbenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl and methyl groups on the benzyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: 2-(2-Hydroxy-5-methylbenzyl)benzoic acid.
Reduction: 2-(2-Hydroxy-5-methylbenzyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-5-methylbenzyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-5-methylbenzyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that may exhibit biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Shares a similar structure but lacks the benzyl group.
2-Hydroxy-5-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
Vanillin: A well-known flavor compound with a similar aldehyde functional group.
Uniqueness
2-(2-Hydroxy-5-methylbenzyl)benzaldehyde is unique due to the presence of both hydroxyl and methyl groups on the benzyl ring, which can influence its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
791821-95-9 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-[(2-hydroxy-5-methylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-11-6-7-15(17)14(8-11)9-12-4-2-3-5-13(12)10-16/h2-8,10,17H,9H2,1H3 |
InChI-Schlüssel |
RZCNMUOQIZTEID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)CC2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
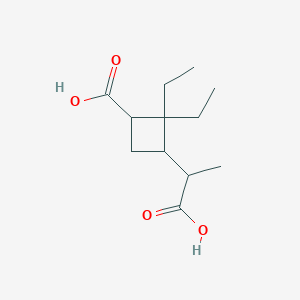
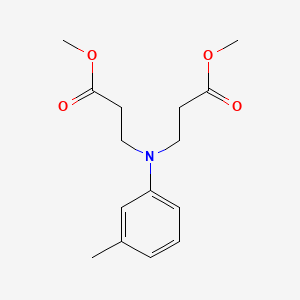
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)

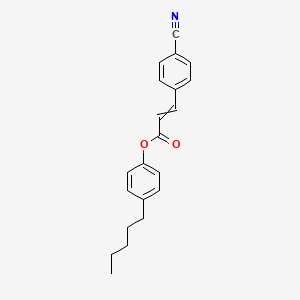
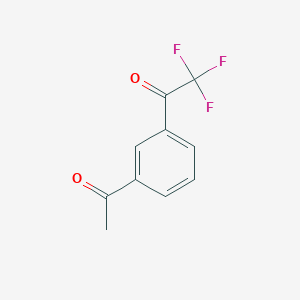
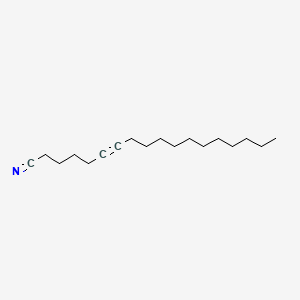
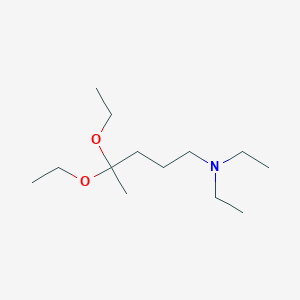
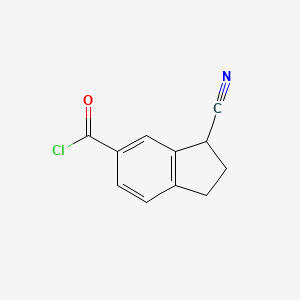

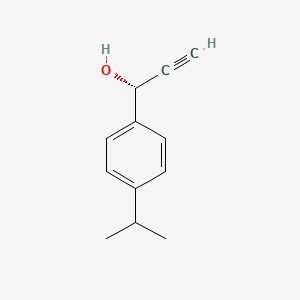
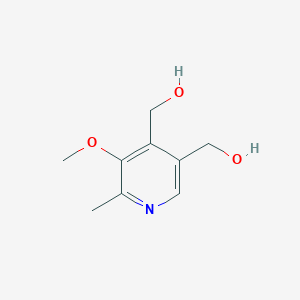
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
